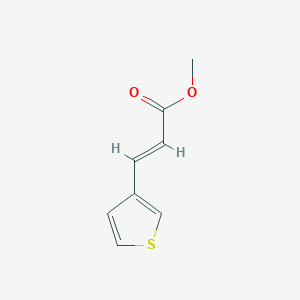

3-Thiophen-3-yl-acrylic acid methyl ester

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-3-yl-acrylic acid methyl ester typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . This process generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further processed to obtain the desired ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-3-yl-acrylic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted thiophene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

3-Thiophen-3-yl-acrylic acid methyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-Thiophen-3-yl-acrylic acid methyl ester involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

3-Thiopheneacrylic Acid: Similar in structure but lacks the methyl ester group.

Methyl 3-(thiophen-2-yl)acrylate: Similar but with the thiophene ring attached at a different position.

3-(3-Thienyl)acrylic acid: Similar but without the esterification

Uniqueness

3-Thiophen-3-yl-acrylic acid methyl ester is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a valuable intermediate in various synthetic processes .

Biological Activity

3-Thiophen-3-yl-acrylic acid methyl ester (TAME) is an organic compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse research findings.

Chemical Structure and Properties

TAME is characterized by a thiophene ring attached to an acrylic acid methyl ester group. The thiophene moiety contributes to its aromatic stability and reactivity, while the methyl ester enhances its solubility in organic solvents. This combination of features makes TAME a valuable intermediate in organic synthesis and a candidate for biological studies.

Antimicrobial Properties

Research indicates that TAME exhibits significant antimicrobial activity. A study found that compounds related to TAME inhibited the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for S. aureus was reported at 128 µg/mL, while C. albicans showed susceptibility at concentrations as low as 64 µg/mL . This suggests that TAME and its derivatives could serve as potential agents in combating microbial infections.

Anticancer Activity

TAME has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. The compound's mechanism of action appears to involve interaction with cellular receptors or enzymes, leading to altered cellular responses .

The biological activity of TAME is largely attributed to its ability to interact with various molecular targets within cells. The thiophene ring can participate in π-π interactions and hydrogen bonding, which may enhance binding affinity to proteins involved in disease processes. Additionally, TAME's structure allows it to undergo chemical transformations that can yield biologically active derivatives.

Case Studies

- Antimicrobial Efficacy : A case study involving the synthesis of related thiophene derivatives highlighted the antimicrobial efficacy of TAME against Escherichia coli and Candida albicans. The study confirmed that modifications to the thiophene structure could enhance antimicrobial potency .

- Cancer Cell Studies : Another investigation focused on TAME's effects on human breast cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. This effect was linked to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a possible mechanism for its anticancer activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 3-Thiopheneacrylic Acid | Lacks methyl ester | Moderate antimicrobial |

| Methyl 3-(thiophen-2-yl)acrylate | Different position | Limited biological studies |

| 3-(3-Thienyl)acrylic acid | No esterification | Minimal activity reported |

Future Directions

The promising biological activities of TAME suggest several avenues for future research:

- Pharmacological Development : Further studies are needed to optimize TAME's structure for enhanced bioactivity and reduced toxicity.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anticancer effects will provide insights into its potential therapeutic applications.

- Formulation Research : Exploring different formulations could improve the bioavailability and efficacy of TAME in clinical settings.

Properties

IUPAC Name |

methyl (E)-3-thiophen-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-10-8(9)3-2-7-4-5-11-6-7/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUKIESAKFXOHF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does poly(3-thiophen-3-yl-acrylic acid methyl ester) compare to other anticorrosive additives in marine epoxy paints?

A: The research [] compared the anticorrosive properties of poly(this compound) to zinc phosphate (Zn3(PO4)2) and polyaniline (PAni) when incorporated into a marine epoxy primer. While all three additives provided some level of corrosion protection, polyaniline demonstrated superior performance compared to both the polythiophene derivative and zinc phosphate. The study attributes this difference to the higher electroactivity of polyaniline, suggesting that the ability to store charge plays a significant role in corrosion inhibition by organic additives.

Q2: Why is poly(this compound) considered as an anticorrosive additive for marine epoxy paints?

A: Poly(this compound) belongs to the class of conducting polymers (CPs) []. These materials possess inherent redox properties, enabling them to interact with metal surfaces and potentially create a protective barrier against corrosive agents. This specific polythiophene derivative incorporates carboxylate side groups, which can enhance its solubility and compatibility with the epoxy matrix. These characteristics make it a promising candidate for investigation as an anticorrosive additive in marine coatings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.